Introduction: A Bifunctional Scaffold of Strategic Importance
Introduction: A Bifunctional Scaffold of Strategic Importance
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1H-Imidazol-4-yl)benzoic Acid
In the landscape of modern chemical research, molecules that offer multiple points for synthetic elaboration are of paramount importance. 4-(1H-Imidazol-4-yl)benzoic acid (CAS: 13569-97-6) stands out as a molecule of significant strategic value for both pharmaceutical and materials science applications.[1] This compound uniquely marries the nucleophilic and coordinating properties of an imidazole ring with the classic reactivity of a carboxylic acid. This duality allows it to serve as a versatile scaffold and a foundational building block for a diverse array of more complex molecular architectures.
This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of 4-(1H-Imidazol-4-yl)benzoic acid, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, reactivity profile, and its role in the development of novel therapeutics and advanced materials.
Physicochemical and Structural Properties
The key to harnessing the utility of 4-(1H-Imidazol-4-yl)benzoic acid lies in a thorough understanding of its fundamental physicochemical properties. These properties are a direct consequence of the electronic interplay between the electron-donating imidazole ring and the electron-withdrawing carboxylic acid group.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 13569-97-6 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| Melting Point | Data not available for 4-yl isomer. For comparison, the 1-yl isomer decomposes at ~305 °C. | [2] |
| pKa (Predicted) | Data not available for 4-yl isomer. For comparison, the 2-yl isomer has a predicted pKa of 3.36 (carboxylic acid). | [3] |
| Storage | 2-8°C | [1] |
Expert Insights on Physicochemical Properties:
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Acidity and Basicity (pKa): The molecule is amphoteric. The carboxylic acid proton is expected to have a pKa value slightly different from benzoic acid's ~4.2, influenced by the electronic nature of the imidazole substituent. The imidazole ring possesses two nitrogen atoms: the pyrrole-like nitrogen (N-1) is non-basic, while the pyridine-like nitrogen (N-3) is basic, with an expected pKa around 6-7. This dual pKa is critical for its use in forming coordination complexes and for its pharmacokinetic profile in drug design.
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Solubility: While specific quantitative data is scarce, its structure suggests poor solubility in non-polar solvents and water at neutral pH. It is expected to be soluble in polar organic solvents like DMSO and DMF, and in aqueous solutions at high or low pH due to salt formation. For the related 1-yl isomer, it is known to be soluble in water, which suggests the 4-yl isomer may also exhibit some water solubility.[4]
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Structural Conformation: In the solid state, significant intermolecular hydrogen bonding is expected between the carboxylic acid's hydroxyl group and the basic nitrogen of the imidazole ring of a neighboring molecule. Crystal structure analysis of the related 1-yl isomer reveals that the imidazole and benzene rings are not coplanar, forming a dihedral angle of 14.5°.[5][6] A similar twisted conformation is likely for the 4-yl isomer, which impacts its packing in crystals and its binding geometry in biological receptors or MOF structures.
Synthesis and Structural Validation
Proposed Synthetic Workflow: A Representative Protocol
The synthesis of a 4-substituted imidazole can be achieved through various condensation reactions. A highly plausible route starts from 4-formylbenzoic acid, utilizing a modified Radziszewski reaction. This approach offers the advantage of readily available starting materials.
Caption: Plausible synthesis and validation workflow for 4-(1H-Imidazol-4-yl)benzoic acid.
Detailed Experimental Protocol (Representative):
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Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as aqueous ethanol, add an excess of an ammonia source (e.g., ammonium acetate, ~3-4 equivalents).
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Reagent Addition: While stirring at room temperature, slowly add an aqueous solution of glyoxal (40% wt, ~1.1 equivalents).
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Reaction Execution: Heat the mixture to a gentle reflux (e.g., 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heat provides the necessary activation energy for the multi-step condensation reaction that forms the imidazole ring.
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Workup: After cooling to room temperature, adjust the pH of the mixture to be slightly acidic (pH 5-6) with a dilute acid (e.g., 1M HCl). This will protonate the basic imidazole nitrogen and neutralize any excess base, but keep the carboxylic acid largely protonated to encourage precipitation.
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Isolation: The product may precipitate upon cooling or pH adjustment. Collect the crude solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like diethyl ether to remove organic impurities.
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Purification: Purify the crude solid by recrystallization. A solvent system like ethanol/water or DMF/water is a logical choice. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Structural Validation by Spectroscopic Methods
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
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¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the 4-yl substitution pattern.
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Benzoic Acid Protons: The protons on the benzene ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (~7.8-8.2 ppm), each integrating to 2H. This symmetry is a key differentiator from the more complex splitting seen in 2-yl or 3-yl isomers.
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Imidazole Protons: Two singlets (or narrow doublets with small coupling) are expected for the C2-H and C5-H protons of the imidazole ring, likely in the range of ~7.5-8.0 ppm.
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Labile Protons: A broad singlet for the carboxylic acid proton (COOH) will appear far downfield (>12 ppm), and another for the imidazole N-H proton. Both may be exchangeable with D₂O.
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¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR will show the expected number of carbon signals. Key signals include the carbonyl carbon (~167 ppm), the four distinct aromatic carbons of the benzene ring, and the three carbons of the imidazole ring.
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Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups: a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a sharp C=O stretch around 1700 cm⁻¹, and C=N/C=C stretching bands in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing a prominent ion at m/z 189.19 [M+H]⁺ or 187.17 [M-H]⁻.
Chemical Reactivity: A Tale of Two Moieties
The synthetic versatility of 4-(1H-Imidazol-4-yl)benzoic acid stems from its two distinct reactive centers. This allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains protected or unreactive.
Caption: Dual reactivity pathways of 4-(1H-Imidazol-4-yl)benzoic acid.
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Reactions at the Carboxylic Acid: The -COOH group undergoes typical reactions of aromatic carboxylic acids.
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Amide Coupling: This is arguably the most important reaction in drug development. The carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a wide variety of primary or secondary amines to generate a library of amide derivatives.[7]
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Esterification: Standard Fischer esterification (refluxing with an alcohol under acidic catalysis) or reaction with an alkyl halide under basic conditions yields the corresponding esters.
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Reactions at the Imidazole Ring: The imidazole ring offers two key modes of reactivity.
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Coordination Chemistry (Lewis Base): The pyridine-like nitrogen (N-3) is a potent Lewis base and readily coordinates to metal ions. This property is extensively exploited in materials science for the synthesis of Metal-Organic Frameworks (MOFs).[1]
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N-Alkylation/N-Arylation: The pyrrole-like nitrogen (N-1) can be deprotonated with a suitable base and subsequently alkylated or arylated, allowing for further structural diversification.
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Applications in Research and Development
Pharmaceutical Intermediate and Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. The 4-(imidazol-4-yl) motif is particularly significant as a key pharmacophore for histamine receptor antagonists.[1]
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Histamine Receptor Antagonists: Histamine receptors are crucial drug targets. H2 receptors mediate gastric acid secretion, while H3 receptors are primarily found in the central nervous system and regulate neurotransmitter release.[8] While the parent compound is an intermediate, its core structure is found in potent antagonists. For example, novel and potent histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[9] In these molecules, the 4-(imidazol-4-yl) group acts as the crucial histamine-mimicking element that anchors the ligand in the receptor's binding pocket. The benzoic acid functionality of our title compound provides a convenient handle to build out the rest of the pharmacophore through amide coupling.
Caption: Key pharmacophoric elements of an H3 receptor antagonist.[9]
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Enzyme Inhibitors and Other Therapeutics: The scaffold's ability to form hydrogen bonds and coordinate to metal ions (like zinc in metalloenzymes) makes it an attractive starting point for designing various enzyme inhibitors and other potential therapeutics.[1]
Linker for Metal-Organic Frameworks (MOFs)
In materials science, 4-(1H-Imidazol-4-yl)benzoic acid serves as an excellent rigid, linear organic linker for the construction of MOFs. The carboxylate end coordinates to one metal center, while the imidazole nitrogen coordinates to another, allowing for the formation of robust, porous, three-dimensional networks.
A notable study describes the synthesis of eleven new coordination polymers using this ligand with various metal ions like Cu(II), Cd(II), Zn(II), and Co(II).[10] The precise structure of the resulting MOF could be controlled by reaction conditions, leading to materials with diverse topologies and properties relevant to:
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Gas Storage and Separation: The defined pore sizes and chemical nature of the MOF interior can be tailored for selective adsorption of gases.
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Luminescence and Sensing: The incorporation of the ligand into a framework can lead to fluorescent materials that can be used as chemical sensors.
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Heterogeneous Catalysis: The ordered metal sites and functional groups within the MOF can act as active sites for catalysis.[1]
Safety and Handling
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General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.
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Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11]
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Storage: Store in a tightly closed container in a dry, cool place (2-8°C).[1]
Conclusion
4-(1H-Imidazol-4-yl)benzoic acid is a deceptively simple molecule with a rich and complex chemical personality. Its bifunctional nature, combining the reactivity of a carboxylic acid with the versatile coordinating and hydrogen-bonding capabilities of an imidazole ring, makes it an invaluable tool for chemists. From the rational design of potent drug candidates like histamine H3 receptor antagonists to the bottom-up construction of advanced porous materials, this compound serves as a testament to the power of strategic molecular design. As research continues to push the boundaries of medicine and material science, the demand for such versatile and well-characterized chemical building blocks will undoubtedly continue to grow.
References
-
MySkinRecipes. (n.d.). 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. Retrieved from [Link]
- Al-Sultani, K. H., & Al-Masoudi, N. A. (2024). 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound (U.S. Patent No. US11939299B1). U.S.
-
Deshpande, A., et al. (2025). Imidazole compounds, process for the synthesis and uses thereof (U.S. Patent Application). Justia Patents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]
-
Li, Y., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(4), 1834–1844. [Link]
-
Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
-
Wikipedia. (2024). H2 receptor antagonist. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). Retrieved from [Link]
-
Drugs.com. (n.d.). List of H2 antagonists (H2 blockers). Retrieved from [Link]
-
Ganellin, C. R. (1985). Histamine H2-antagonists--past, present and future. Scandinavian journal of gastroenterology. Supplement, 118, 1–11. [Link]
-
Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Retrieved from [Link]
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. Retrieved from [Link]
-
CD Bioparticles. (n.d.). 4-(1H-Imidazol-1-yl)Benzoic Acid. Retrieved from [Link]
Sources
- 1. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID [myskinrecipes.com]
- 2. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID | 17616-04-5 [chemicalbook.com]
- 3. 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID | 108035-45-6 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
